molecular formula C10H9F2N B11768466 2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile

2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile

Katalognummer: B11768466
Molekulargewicht: 181.18 g/mol
InChI-Schlüssel: VFRBSCFNAFAFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile typically involves the introduction of the difluoroethyl group to a phenylacetonitrile precursor. One common method includes the reaction of 4-bromo-1,1-difluoroethane with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenylacetonitrile: This compound has a similar structure but lacks the difluoroethyl group.

    2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Another related compound with different fluorine substitution patterns.

Uniqueness

2-(4-(1,1-Difluoroethyl)phenyl)acetonitrile is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H9F2N

Molekulargewicht

181.18 g/mol

IUPAC-Name

2-[4-(1,1-difluoroethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H9F2N/c1-10(11,12)9-4-2-8(3-5-9)6-7-13/h2-5H,6H2,1H3

InChI-Schlüssel

VFRBSCFNAFAFFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)CC#N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.